molecular formula C21H15FN2O2S B4576500 N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-fluorobenzamide

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-fluorobenzamide

Cat. No.: B4576500
M. Wt: 378.4 g/mol
InChI Key: IBEQIYBEGFYSKC-UHFFFAOYSA-N
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Description

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-fluorobenzamide is a useful research compound. Its molecular formula is C21H15FN2O2S and its molecular weight is 378.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 378.08382706 g/mol and the complexity rating of the compound is 522. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor and Anticancer Applications

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-fluorobenzamide and its derivatives have shown potent and selective antitumor properties. These compounds are effective against various cancer cell lines, including breast, lung, and colon cancers. The antitumor mechanism often involves the induction of specific enzymes like cytochrome P450 1A1, which is crucial for the execution of antitumor activity through DNA adduct formation. Some derivatives, such as 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, have been highlighted for their selective cytotoxicity and ability to induce DNA damage in sensitive tumor cells in vitro and in vivo, pointing towards their significant potential in cancer therapy (Hutchinson et al., 2001), (Leong et al., 2003).

Enzyme Activation and Inhibition

Research has demonstrated that fluorinated benzothiazoles, including derivatives of the compound , can induce expression and are metabolized by cytochrome P450 enzymes, leading to the generation of reactive intermediates. These intermediates can bind to DNA and other macromolecules in sensitive cancer cells, suggesting a mechanism of action that could be exploited for therapeutic purposes. The specific activation of enzymes like CYP1A1 and the subsequent formation of DNA adducts underline the compounds' potential as targeted anticancer agents (Brantley et al., 2004).

Development of Diagnostic Tools

Fluorinated 2-arylbenzothiazoles have been explored as novel probes for positron emission tomography (PET) imaging to detect tyrosine kinase activity in cancers. The synthesis of carbon-11 labeled derivatives of such compounds opens avenues for non-invasive cancer diagnostics, providing a valuable tool for early detection and monitoring of therapeutic responses in oncology (Wang et al., 2006).

Novel Compound Synthesis

The chemical versatility of benzothiazole derivatives allows for the synthesis of a wide range of compounds with diverse biological activities. This includes the development of compounds with anti-inflammatory, antimicrobial, and various other pharmacological properties. The synthesis and characterization of these compounds have led to a deeper understanding of their potential applications in medicine and pharmacology (Sunder & Maleraju, 2013).

Properties

IUPAC Name

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2O2S/c1-26-18-10-9-14(21-24-16-7-2-3-8-19(16)27-21)12-17(18)23-20(25)13-5-4-6-15(22)11-13/h2-12H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBEQIYBEGFYSKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.